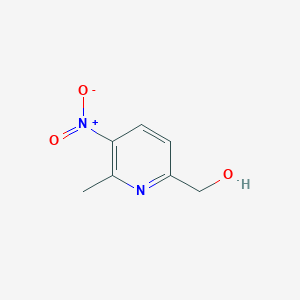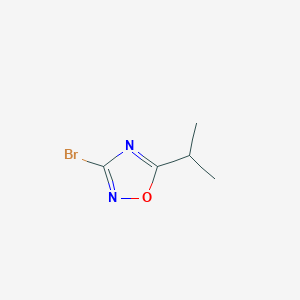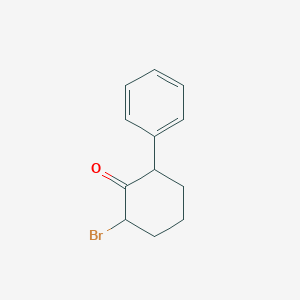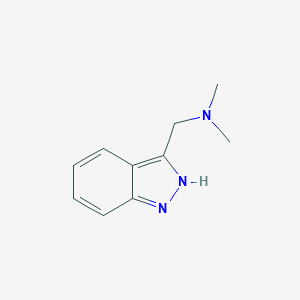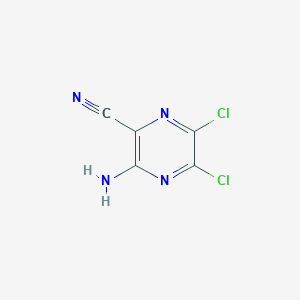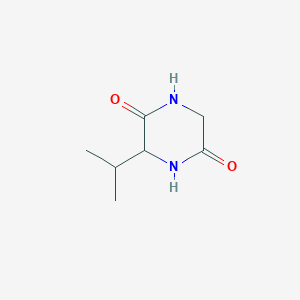
3-Isopropylpiperazine-2,5-dione
概要
説明
3-Isopropylpiperazine-2,5-dione is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂O₂. It is characterized by a piperazine ring substituted with an isopropyl group at the third position and two carbonyl groups at the second and fifth positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 60°C to 80°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 3-Isopropylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: N-substituted piperazine derivatives.
科学的研究の応用
3-Isopropylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 3-Isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways. These interactions are influenced by the compound’s structural features, including the piperazine ring and isopropyl group .
類似化合物との比較
3-Methylpiperazine-2,5-dione: Similar structure but with a methyl group instead of an isopropyl group.
3-Ethylpiperazine-2,5-dione: Contains an ethyl group at the third position.
3-Phenylpiperazine-2,5-dione: Features a phenyl group at the third position.
Uniqueness: 3-Isopropylpiperazine-2,5-dione is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
IUPAC Name |
3-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035993 | |
| Record name | 3-Isopropylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-77-8 | |
| Record name | 3-Isopropyl-2,5-piperazine-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isopropylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Isopropylpiperazine-2,5-dione in asymmetric synthesis, and how does its structure contribute to this function?
A: (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione functions as a chiral auxiliary in the synthesis of enantiomerically pure α-amino acids. [, ] This means it is a temporary chiral environment that helps control the stereochemistry of a reaction.
- Chiral Relay Network: The N-benzyl protecting groups, though not inherently chiral, participate in a "chiral relay network". [] This means they adopt specific conformations influenced by the chirality at the C3 center and the steric interactions within the molecule. These specific conformations then influence the approach of reactants during enolate alkylation, leading to high diastereoselectivity in the formation of the desired α-amino acid enantiomer. [, ]
Q2: What are the advantages of using (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione as a chiral auxiliary compared to other methods for α-amino acid synthesis?
A2: While the provided research doesn't directly compare this auxiliary with other methods, we can infer some advantages based on its characteristics:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


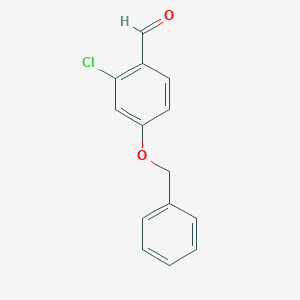

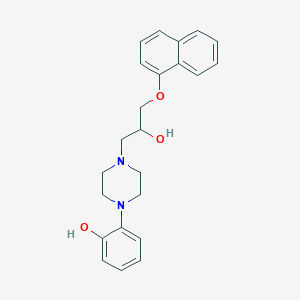
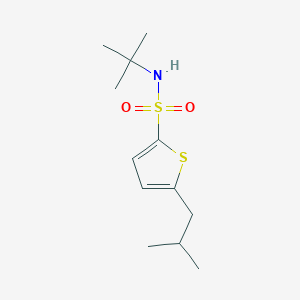

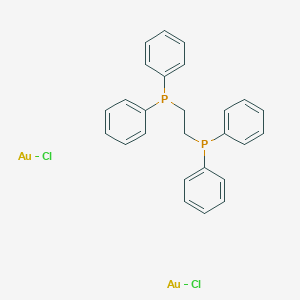
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate](/img/structure/B169261.png)

